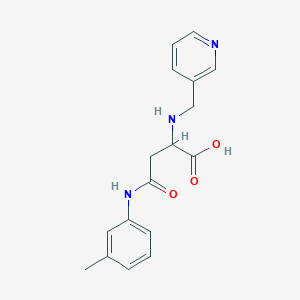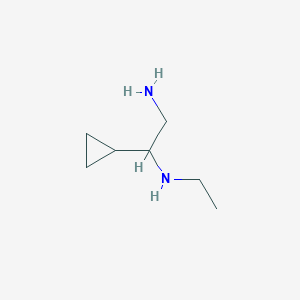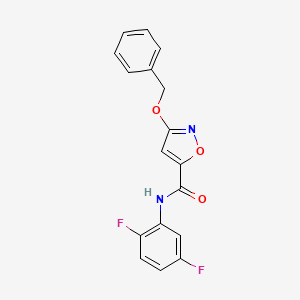![molecular formula C18H18N4O4S B2517408 methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate CAS No. 1797893-45-8](/img/structure/B2517408.png)
methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Intermediate Compounds
Research into related compounds includes the synthesis of intermediate compounds for herbicides and other applications. For example, the synthesis of methyl 2,6-dihydroxybenzoate and its subsequent transformation into various derivatives demonstrates the chemical versatility of these compounds. These intermediates can serve as key components in the development of herbicides, such as Bispyribac-sodium, showcasing their importance in agricultural chemistry (Li Yuan-xiang, 2008).
Antimicrobial Applications
Compounds containing the pyrimidine derivative have been evaluated for their antimicrobial properties. Studies have shown that these compounds, when incorporated into materials like polyurethane varnish or printing ink paste, exhibit significant antimicrobial effects. This suggests their potential use in coatings and inks to prevent microbial growth, thereby extending the lifespan and safety of coated surfaces and printed materials (H. A. El‐Wahab et al., 2015).
Environmental Degradation
Research has also explored the environmental degradation of related herbicides, such as chlorimuron-ethyl, by microbial action. Aspergillus niger, a common soil fungus, has been found to degrade chlorimuron-ethyl, highlighting the potential for biological remediation strategies in agriculture. This research is crucial for developing methods to mitigate the environmental impact of herbicide use (Seema B. Sharma et al., 2012).
Synthesis of Novel Compounds
The synthesis of novel pyrazolopyrimidine ring systems with antimicrobial properties has been reported, indicating the role of these compounds in developing new drugs. Some derivatives have shown activity exceeding that of reference drugs, suggesting their potential as effective antimicrobial agents. This research contributes to the search for new therapeutic options against resistant microbial strains (Amani M. R. Alsaedi et al., 2019).
Structural Analysis
Crystal structure analysis of related compounds provides insights into their molecular configuration, aiding in the design of new molecules with desired properties. For instance, the structural determination of derivatives through X-ray diffraction analysis helps in understanding the molecular interactions and stability, crucial for designing compounds with specific functions (S. Moser et al., 2005).
Eigenschaften
IUPAC Name |
methyl 4-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-9-17-19-10-14-11-21(8-7-16(14)22(17)20-12)27(24,25)15-5-3-13(4-6-15)18(23)26-2/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWSMTQYROFFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)


![Methyl 4-[(4-nitrophenoxy)methyl]benzoate](/img/structure/B2517340.png)


![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)

